N-[4-iodo-2-(trifluoromethyl)phenyl]-3-isopropoxybenzamide
Overview
Description
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-isopropoxybenzamide is a useful research compound. Its molecular formula is C17H15F3INO2 and its molecular weight is 449.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.00996 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Contaminant Removal
Research on the occurrence, fate, and behavior of parabens in aquatic environments reviewed the knowledge acquired over the last decade regarding their presence and effects in water bodies. Despite treatments that effectively remove these compounds from wastewater, they persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This indicates a continuous introduction into the environment and suggests the need for efficient removal strategies that could be relevant to similar compounds (Haman et al., 2015).
Advanced Oxidation Processes for Contaminant Degradation
The degradation of acetaminophen by advanced oxidation processes (AOPs) offers insights into the removal of persistent organic pollutants from aqueous mediums. The study highlights different AOP systems' effectiveness, kinetics, mechanisms, and by-products formation. Such methodologies could be applicable for studying and degrading similar complex organic compounds in environmental matrices (Qutob et al., 2022).
Nanomaterials for Pollution Control
A review on nanomaterials for environmental remediation highlighted the application of various nanomaterials, including nanoparticles, tubes, wires, and fibers, as adsorbents and catalysts for removing pollutants from air, water, and soil. The high surface area and reactivity of these materials make them more effective than traditional materials, offering a potential avenue for studying the interactions and potential applications of N-[4-iodo-2-(trifluoromethyl)phenyl]-3-isopropoxybenzamide in environmental remediation (Khin et al., 2012).
Hydroxyapatite for Pollution Control
Hydroxyapatite has been identified as a multifunctional material capable of addressing air, water, and soil pollution due to its adsorption capacities, ion-exchange capability, and thermal stability. Its application in environmental management could inform approaches to using this compound for similar purposes (Ibrahim et al., 2020).
Properties
IUPAC Name |
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-propan-2-yloxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3INO2/c1-10(2)24-13-5-3-4-11(8-13)16(23)22-15-7-6-12(21)9-14(15)17(18,19)20/h3-10H,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWUUYXLCVCTGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.